2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole
CAS No.: 921102-01-4
Cat. No.: VC2838761
Molecular Formula: C11H10ClNS
Molecular Weight: 223.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 921102-01-4 |
---|---|
Molecular Formula | C11H10ClNS |
Molecular Weight | 223.72 g/mol |
IUPAC Name | 2-(chloromethyl)-4-(4-methylphenyl)-1,3-thiazole |
Standard InChI | InChI=1S/C11H10ClNS/c1-8-2-4-9(5-3-8)10-7-14-11(6-12)13-10/h2-5,7H,6H2,1H3 |
Standard InChI Key | OCCQMMOOYUNWAB-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=CSC(=N2)CCl |
Canonical SMILES | CC1=CC=C(C=C1)C2=CSC(=N2)CCl |
Introduction
Chemical Properties and Identification
2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole possesses several definitive chemical properties that facilitate its identification and characterization. These properties are essential for understanding its behavior in various chemical reactions and potential applications.
Table 1: Basic Chemical Properties of 2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole
Property | Value | Source |
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CAS Number | 921102-01-4 | |
Molecular Formula | C₁₁H₁₀ClNS | |
Molecular Weight | 223.72 g/mol | |
SMILES Code | CC1=CC=C(C2=CSC(CCl)=N2)C=C1 | |
MDL Number | MFCD08060632 | |
Physical State | Solid (predicted) | - |
From a physical perspective, the compound is likely to exist as a solid at room temperature, based on the properties of structurally similar thiazole derivatives. Its thiazole core contributes aromatic character to the molecule, while the 4-methylphenyl group enhances its hydrophobicity. The chloromethyl substituent introduces a reactive center for nucleophilic substitution reactions, making it an important functional handle for further chemical transformations.
The electronic distribution within the molecule is influenced by both the electron-donating effect of the 4-methylphenyl group and the electron-withdrawing nature of the chloromethyl substituent. These opposing electronic effects create an interesting electronic profile that influences the compound's reactivity patterns, particularly at the thiazole ring positions. The nitrogen atom within the thiazole ring possesses basic properties and can potentially act as a coordination site for metal ions.
Reactive Site | Reaction Type | Potential Reagents | Expected Products | Potential Applications |
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Chloromethyl Group | Nucleophilic Substitution | Amines, thiols, alcohols, azides | 2-(R-methyl)-4-(4-methylphenyl)-1,3-thiazoles | Building block for medicinal chemistry libraries |
Chloromethyl Group | Elimination | Strong bases (e.g., KOH, t-BuOK) | Unsaturated thiazole derivatives | Synthesis of conformationally restricted analogs |
Thiazole Ring (C-5) | Electrophilic Substitution | Halogenating agents, nitrating agents | 5-substituted thiazole derivatives | Diversification of the thiazole core |
Thiazole N atom | Coordination | Metal salts (e.g., Pd, Cu, Zn) | Metal complexes | Potential catalytic applications |
4-Methylphenyl Group | Aromatic Substitution | Various electrophiles | Substituted phenyl derivatives | Fine-tuning of physical or biological properties |
The diverse reactivity profile of 2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole makes it a versatile building block for various synthetic transformations, potentially leading to a range of derivatives with applications in medicinal chemistry, materials science, and other fields.
It's important to note that the actual biological activities of 2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole would need to be experimentally determined through systematic screening and structure-activity relationship studies. The structural features suggest potential activity, but factors such as solubility, cell permeability, metabolic stability, and specific molecular interactions would all influence its actual biological profile.
Materials Science and Technological Applications
Beyond medicinal chemistry, 2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole holds potential for applications in materials science and various technological fields. The thiazole core, combined with the specific substitution pattern, provides interesting structural and electronic properties that could be exploited in several applications.
Coordination Chemistry and Catalysis
The thiazole ring contains a nitrogen atom capable of acting as a ligand for various metal ions. This feature could potentially be exploited in the development of metal complexes with applications in catalysis. Metal complexes of thiazole derivatives have been studied for their potential in catalyzing various organic transformations, including cross-coupling reactions, oxidations, and reductions.
The specific substitution pattern in 2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole, particularly the presence of the chloromethyl group, could allow for the development of functionalized catalysts through further modifications. Such catalysts might offer unique selectivity or reactivity profiles in organic transformations.
Electronic and Optical Materials
Thiazole derivatives have been incorporated into conjugated systems for applications in electronic and optical materials. The heterocyclic thiazole ring can contribute to interesting electronic properties, including charge transport capabilities and light absorption/emission characteristics.
2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole could potentially serve as a building block for the synthesis of extended conjugated systems with applications in organic electronics, photovoltaics, or sensors. The chloromethyl group provides a convenient handle for incorporation into larger molecular architectures or polymeric systems through various coupling reactions.
Chemical Sensors and Probes
The structural features of 2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole, particularly the reactive chloromethyl group and the potential coordination site at the thiazole nitrogen, suggest applications in the development of chemical sensors and probes. Through appropriate functionalization, the compound could be modified to respond to specific analytes or environmental conditions.
For instance, the chloromethyl group could be used to attach reporter groups or recognition elements, while the thiazole core could contribute to signal transduction through electronic or optical changes upon analyte binding or environmental response.
Application Area | Relevant Structural Features | Potential Modifications Required | Expected Properties or Advantages |
---|---|---|---|
Coordination Catalysts | Thiazole nitrogen as coordination site | Metal complexation, additional functional groups | Selective catalytic activity for specific transformations |
Electronic Materials | Thiazole core, aromatic systems | Extension of conjugation, tuning of electronic properties | Charge transport, semiconductor properties |
Optical Materials | Aromatic systems, potential for extended conjugation | Incorporation into larger chromophoric systems | Light absorption/emission properties |
Chemical Sensors | Reactive chloromethyl group, thiazole core | Attachment of recognition elements or reporter groups | Selective and sensitive detection of analytes |
Surface Functionalization | Chloromethyl group as anchoring point | Reaction with surface-bound nucleophiles | Modified surface properties for specific applications |
These potential applications highlight the versatility of 2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole beyond its possible biological activities, suggesting a broad range of research directions for exploring its utility in materials science and technology development.
Aspect | Considerations | Recommendations |
---|---|---|
Potential Hazards | Alkylating agent, irritant, possible respiratory hazard | Treat as potentially harmful; minimize all direct contact |
Personal Protection | Protection for skin, eyes, respiratory system | Chemical-resistant gloves, safety goggles, lab coat, appropriate respiratory protection |
Engineering Controls | Minimize exposure risks | Use chemical fume hood, ensure adequate ventilation |
Storage | Stability, containment | Store in cool, dry place, in sealed containers, away from incompatible materials |
Waste Management | Environmental and safety considerations | Follow institutional and governmental guidelines for hazardous chemical waste |
Emergency Response | Protocols for accidental exposure | Establish procedures for skin/eye contact, inhalation, ingestion, and spills |
It's important to note that these recommendations are based on general principles for similar compounds and extrapolation from available hazard information for related structures. A comprehensive Safety Data Sheet (SDS) specific to 2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole should be consulted when available for more precise handling guidance.
Research Gaps and Future Directions
The available literature on 2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole reveals several significant research gaps and opportunities for future investigation. These areas represent promising directions for expanding our understanding of this compound and exploring its potential applications.
Synthetic Methodology Development
Current research gaps in synthetic methodology include:
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Optimized Synthesis Routes: There is a need for development and optimization of specific synthetic routes for 2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole with improved yields, selectivity, and efficiency.
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Green Chemistry Approaches: Exploration of environmentally friendly synthetic methods that reduce the use of hazardous reagents and minimize waste generation would be valuable.
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Scalable Production Methods: Development of methods suitable for larger-scale production would facilitate broader investigation of this compound's applications.
Future research could focus on adapting established thiazole synthesis methods specifically for this compound, potentially exploring catalytic approaches, continuous flow chemistry, or other modern synthetic techniques to improve efficiency and sustainability.
Comprehensive Characterization
Several aspects of characterization require further investigation:
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Detailed Spectroscopic Analysis: Comprehensive NMR, IR, MS, and UV-Vis spectroscopic characterization would provide valuable reference data for this compound.
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X-ray Crystallography: Crystal structure determination would provide precise information about bond lengths, angles, and three-dimensional arrangement, which could inform understanding of its reactivity and properties.
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Thermal and Physical Properties: Investigation of melting point, stability, solubility in various solvents, and other physical properties would complete the basic characterization profile.
Biological Activity Evaluation
Systematic biological screening represents a significant opportunity:
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Antimicrobial Screening: Evaluation against a panel of bacterial and fungal pathogens, including drug-resistant strains, would help determine potential antimicrobial applications.
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Anticancer Activity: Screening against various cancer cell lines could reveal potential anticancer properties and structure-activity relationships.
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Enzyme Inhibition Studies: Testing against various enzyme targets could identify potential applications in enzyme inhibition.
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Structure-Activity Relationship Studies: Synthesis and testing of derivatives could help establish structure-activity relationships and optimize activity.
Table 7: Research Opportunities and Future Directions
Research Area | Specific Topics | Potential Impact | Methodological Approaches |
---|---|---|---|
Synthetic Methodology | Optimized routes, green approaches, scalable methods | More accessible material for further studies | Catalyst screening, flow chemistry, alternative reagents |
Comprehensive Characterization | Spectroscopic analysis, crystallography, physical properties | Complete characterization profile | Advanced analytical techniques, computational studies |
Biological Activity | Antimicrobial, anticancer, enzyme inhibition screening | Identification of potential therapeutic applications | High-throughput screening, target-based assays |
Structure-Activity Relationships | Synthesis and testing of derivative libraries | Understanding of pharmacophore requirements | Medicinal chemistry approaches, computational modeling |
Materials Science Applications | Electronic materials, sensors, catalysis | Novel materials with unique properties | Device fabrication, performance testing, materials characterization |
The exploration of these research directions would contribute significantly to our understanding of 2-(Chloromethyl)-4-(4-methylphenyl)-1,3-thiazole and potentially uncover valuable applications in fields ranging from medicinal chemistry to materials science. Collaborative efforts between synthetic chemists, medicinal chemists, biochemists, and materials scientists would be particularly valuable in addressing these multidisciplinary research opportunities.
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